molecular formula C10H20 B1328772 Pentylcyclopentane CAS No. 3741-00-2

Pentylcyclopentane

Cat. No.: B1328772
CAS No.: 3741-00-2
M. Wt: 140.27 g/mol
InChI Key: HPQURZRDYMUHJI-UHFFFAOYSA-N
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Description

Pentylcyclopentane, also known as n-pentylcyclopentane, is a hydrocarbon with the molecular formula C10H20. It consists of a cyclopentane ring attached to a pentyl group. This compound is part of the cycloalkane family, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is a colorless liquid with a mild odor and is primarily used in organic synthesis and as a solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentylcyclopentane can be synthesized through various methods. One common approach involves the alkylation of cyclopentane with pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic hydrogenation of pentylcyclopentene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in pentylcyclopentene to a single bond, yielding this compound .

Chemical Reactions Analysis

Types of Reactions

Pentylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Chlorine or bromine gas in the presence of UV light or heat.

Major Products Formed

Scientific Research Applications

Pentylcyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentylcyclopentane is primarily related to its chemical properties. As a non-polar hydrocarbon, it interacts with other non-polar molecules through van der Waals forces. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. In chemical reactions, its reactivity is influenced by the stability of the cyclopentane ring and the presence of the pentyl group, which can undergo various transformations .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simpler cycloalkane with a five-membered ring structure. It is less complex than pentylcyclopentane and lacks the pentyl group.

    Hexylcyclopentane: Similar to this compound but with a hexyl group instead of a pentyl group. It has slightly different physical and chemical properties due to the longer alkyl chain.

    Cyclohexane: A six-membered ring cycloalkane.

Uniqueness of this compound

This compound is unique due to the presence of both a cyclopentane ring and a pentyl group. This combination imparts specific physical and chemical properties, such as its boiling point, solubility, and reactivity, making it distinct from other cycloalkanes and alkyl-substituted cycloalkanes .

Properties

IUPAC Name

pentylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-2-3-4-7-10-8-5-6-9-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQURZRDYMUHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074708
Record name Cyclopentane, pentyl-
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Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3741-00-2
Record name Pentylcyclopentane
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URL https://commonchemistry.cas.org/detail?cas_rn=3741-00-2
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Record name Pentylcyclopentane
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Record name Pentylcyclopentane
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Record name Cyclopentane, pentyl-
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Record name Pentylcyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Pentylcyclopentane in food science research?

A1: Research indicates that this compound, specifically the derivative 3-oxo-2-pentylcyclopentane-1-hexanoic acid methyl, has emerged as a potential biomarker for dietary intake and nutritional intervention effectiveness. A study focusing on the impact of a controlled dietary intervention (ALINFA study) on children aged 6-12 years revealed a decrease in urinary levels of this compound after the intervention. [] This change was primarily linked to reduced consumption of fatty meat and total fat, especially saturated fat, suggesting its potential role as a dietary biomarker. []

Q2: Is there any evidence of this compound derivatives being utilized in other applications?

A2: Yes, derivatives of this compound find applications in other fields. For instance, methyl-3-oxo-2-pentylcyclopentane acetate, commercially known as Hedione® (trademark of Firmenich SA, Geneva), is a crucial fragrance ingredient. [] A patent describes its use in a perfuming process to enhance the transfer efficiency of fragrance compositions from flexible porous substrates to cotton fabrics during drying. [] This highlights the versatility of this compound derivatives in various industrial applications.

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